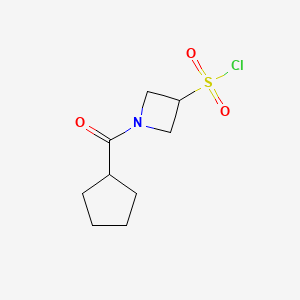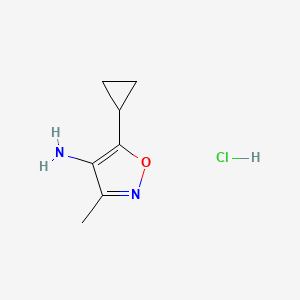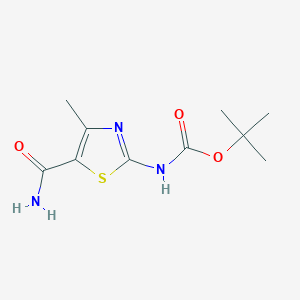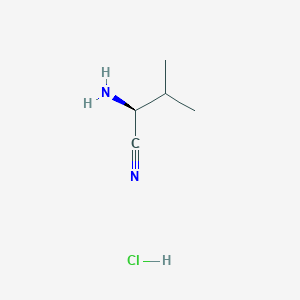
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride
Overview
Description
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H14ClNO3S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride are not detailed in the search results, apart from its molecular weight which is 251.73 .Scientific Research Applications
Asymmetric Synthesis
Sulfonyl chlorides, including structures similar to "1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride," are utilized in the efficient asymmetric synthesis of β-sultams through cyclization processes. The reported methodology, which involves aza-Michael addition, highlights the compound's role in synthesizing structurally complex and optically active molecules (Enders & Wallert, 2002).
Sulfonylation/Cyclization Reactions
The visible-light-induced sulfonylation/cyclization of vinyl azides using sulfonyl chlorides demonstrates an innovative approach to construct C–S bonds and facilitate the formation of complex heterocyclic structures. This method emphasizes the versatility of sulfonyl chlorides in enabling new bond-forming reactions under mild conditions (Mao et al., 2018).
Novel Synthesis Methods
Research on new synthesis methods for alkane- and arylsulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide provides insights into more efficient, high-yield processes for producing sulfonyl chlorides. Such advancements are crucial for the large-scale production of sulfonyl chloride derivatives used in various applications, including pharmaceuticals and agrochemicals (Lezina et al., 2011).
Antibacterial Agents
The synthesis and evaluation of N-sulfonated derivatives of piperazine as potential antibacterial agents illustrate the pharmaceutical applications of sulfonyl chloride derivatives. Such studies indicate the potential of sulfonyl chloride-based compounds in developing new therapeutic agents against bacterial infections (Abbasi et al., 2020).
Iodine-Promoted Radical Cyclization
Iodine-promoted radical cyclization reactions of enynes with sulfonyl hydrazides, resulting in sulfonylated products, showcase the compound's role in facilitating diverse chemical transformations. This method allows for the efficient synthesis of functionalized sulfones, underlining the importance of sulfonyl chlorides in organic and medicinal chemistry (Zheng et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHUVWISAHUGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)



![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)




![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)


![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)